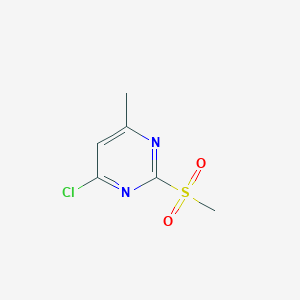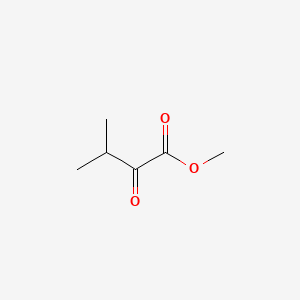
Methyl 3-methyl-2-oxobutanoate
Overview
Description
“Methyl 3-methyl-2-oxobutanoate” is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group .
Molecular Structure Analysis
“Methyl 3-methyl-2-oxobutanoate” has a molecular formula of C6H10O3. It has a molecular weight of 130.14 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis
“Methyl 3-methyl-2-oxobutanoate” is involved in various enzymatic reactions. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the chemical reaction involving 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate .Physical And Chemical Properties Analysis
“Methyl 3-methyl-2-oxobutanoate” has a density of 1.0±0.1 g/cm^3, a boiling point of 161.9±9.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 56.3±15.9 °C .Scientific Research Applications
Medicine
In the medical field, Methyl 3-methyl-2-oxobutanoate is explored for its potential use in pharmaceuticals. It can serve as a precursor in the synthesis of complex molecules that are active pharmaceutical ingredients (APIs). Its derivatives may be used in the development of new drugs with improved efficacy and reduced side effects .
Agriculture
Methyl 3-methyl-2-oxobutanoate could have applications in agriculture, particularly in the synthesis of agrochemicals. It may be used to create compounds that protect crops from pests and diseases or to develop growth stimulators that can increase crop yields .
Materials Science
In materials science, this compound can be utilized in the synthesis of new polymers or as a starting material for organic compounds used in the production of high-performance materials. These materials could have applications in various industries, including automotive, aerospace, and electronics .
Environmental Science
Methyl 3-methyl-2-oxobutanoate may be involved in environmental science research, particularly in the study of biodegradation processes. Understanding how this compound and its derivatives interact with the environment could lead to the development of more eco-friendly materials and chemicals .
Food Industry
This compound is evaluated for its safety and potential use as a flavoring agent in the food industry. It could be used to enhance the flavor profile of various food products without posing a safety concern at current levels of intake .
Energy Production
Research into the use of Methyl 3-methyl-2-oxobutanoate in energy production is ongoing. It could be a component in the development of biofuels or other renewable energy sources, contributing to more sustainable energy solutions .
Biotechnology
In biotechnology, Methyl 3-methyl-2-oxobutanoate is used in enzymatic and microbial processes. It can be a substrate for biocatalysis, leading to the production of chiral intermediates for pharmaceuticals and other biologically active compounds .
Pharmaceuticals
The compound’s role in pharmaceuticals extends to its use as a building block for drug development. It can be used to synthesize a variety of pharmacologically active molecules, potentially leading to treatments for diseases that currently have limited therapeutic options .
Mechanism of Action
Target of Action
Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .
Mode of Action
The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
Methyl 3-methyl-2-oxobutanoate is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of Methyl 3-methyl-2-oxobutanoate’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.
Action Environment
The action of Methyl 3-methyl-2-oxobutanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .
Safety and Hazards
properties
IUPAC Name |
methyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVBPZZQFOVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498766 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3952-67-8 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



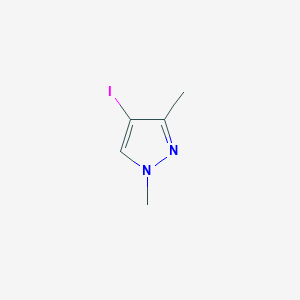
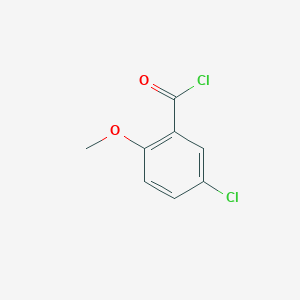

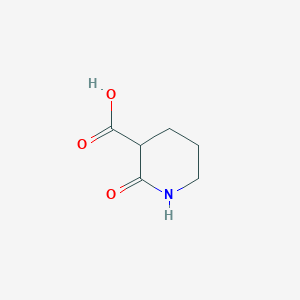
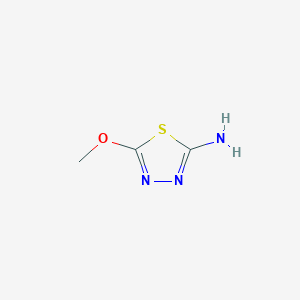
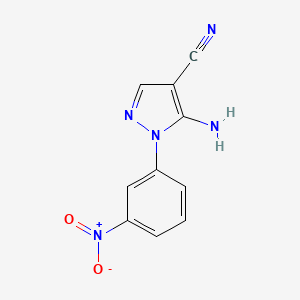

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
